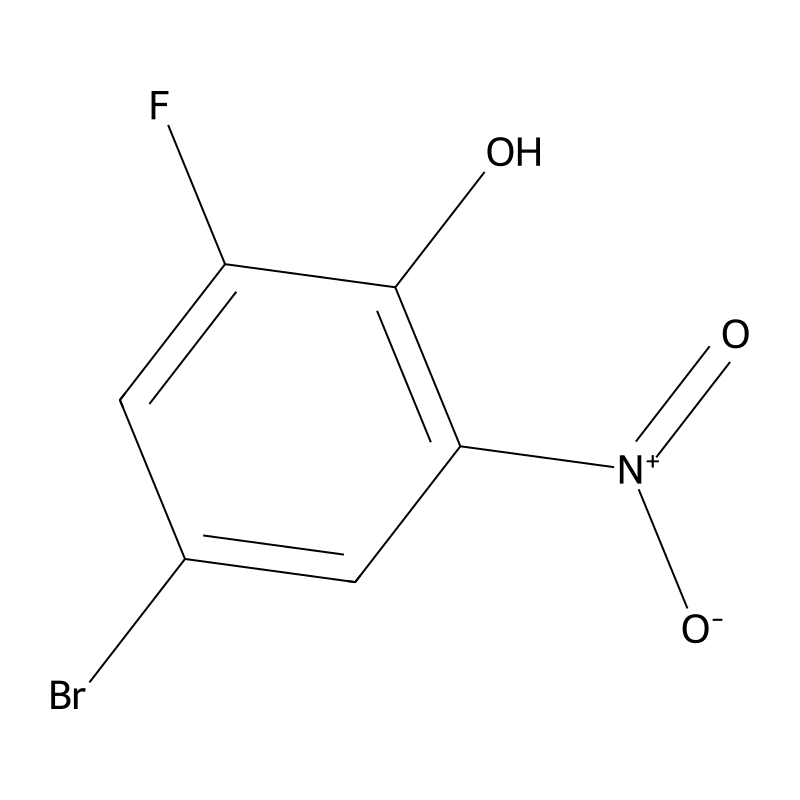

4-Bromo-2-fluoro-6-nitrophenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- 4-Bromo-2-fluoro-6-nitrophenol is a chemical compound used in scientific research . It’s a yellow powder with a melting point between 61.0-67.0°C .

- It’s often used in the synthesis of other compounds. For example, 4-Fluoro-2-nitrophenol is used in the preparation of 5-fluoro-2-methoxyaniline and 5-fluoro-2-hydroxyaniline .

- A related compound, 2-Fluoro-4-nitrophenol, has been studied using X-ray diffraction technique to understand its crystal structure .

Chemical Synthesis

Crystallography

Catalysis

- Compounds like 4-Bromo-2-fluoro-6-nitrophenol can be used in the development of new pharmaceuticals . The specific applications would depend on the properties of the compound and the target disease or condition.

- A patent discloses a preparation method of 2-bromo-4-fluoro-6-nitrophenol and its application in agriculture . The specific details of the application are not provided in the search results, but it suggests potential use in the agricultural field.

Pharmaceutical Research

Agricultural Applications

Material Science

- Compounds like 4-Bromo-2-fluoro-6-nitrophenol can be used in educational settings for teaching purposes . They can be used to demonstrate various chemical reactions and techniques to students.

- Some nitrophenol compounds have been studied for their environmental impact, particularly their role in water pollution . While 4-Bromo-2-fluoro-6-nitrophenol itself may not have been specifically studied, it’s possible that it could have similar environmental effects.

Chemical Education

Environmental Science

Safety Testing

4-Bromo-2-fluoro-6-nitrophenol is an organic compound with the molecular formula and a molecular weight of approximately 236.00 g/mol. It is characterized by the presence of a bromine atom, a fluorine atom, and a nitro group attached to a phenolic ring. This compound exhibits unique properties due to the combination of these substituents, influencing its chemical reactivity and biological activity.

Physical Properties- Melting Point: 63-65 °C

- Boiling Point: 241.4 °C

- Density: 1.965 g/cm³

- Flash Point: 99.8 °C

These physical characteristics suggest that 4-Bromo-2-fluoro-6-nitrophenol is a solid at room temperature, with moderate thermal stability.

There is no current information available on the specific mechanism of action of 4-Bromo-2-fluoro-6-nitrophenol in biological systems.

- Nitration: The introduction of additional nitro groups can be achieved using nitrating agents such as a mixture of sulfuric and nitric acids.

- Bromination: Further bromination can occur under specific conditions, modifying its reactivity.

- Reduction Reactions: The nitro group can be reduced to an amine under appropriate conditions.

These reactions are crucial for synthesizing derivatives that may have enhanced biological activities or different chemical properties.

Research indicates that 4-Bromo-2-fluoro-6-nitrophenol exhibits significant biological activity, particularly in agricultural applications. It has been shown to possess broad-spectrum antibacterial properties and effective herbicidal activity against various weeds. The compound's structure contributes to its effectiveness in inhibiting microbial growth and plant development .

The synthesis of 4-Bromo-2-fluoro-6-nitrophenol typically involves the following steps:

- Starting Material Preparation: Begin with 2-bromo-4-fluorophenol.

- Nitration Process:

- Dissolve the starting material in chloroform.

- Gradually add a nitration mixture of sulfuric acid and nitric acid (in a molar ratio of 1:3 to 1:8).

- Heat the mixture to temperatures between 40°C and 80°C for several hours.

- After completion, wash the organic phase with water and evaporate the solvent to obtain the target compound .

This method is noted for its high yield and simplicity, making it suitable for industrial production.

4-Bromo-2-fluoro-6-nitrophenol finds applications in various fields:

- Agriculture: Used as an effective herbicide and fungicide due to its antibacterial properties.

- Chemical Research: Serves as an intermediate in the synthesis of more complex organic compounds.

- Pharmaceuticals: Potentially useful in drug development due to its biological activities.

Studies have shown that 4-Bromo-2-fluoro-6-nitrophenol interacts with several biological systems:

- It acts as a potent inhibitor for certain enzymes involved in metabolic pathways.

- The compound has been investigated for its effects on plant growth regulators, indicating potential use in agrochemical formulations .

Several compounds exhibit structural similarities to 4-Bromo-2-fluoro-6-nitrophenol. Below is a comparison highlighting their unique features:

| Compound Name | CAS Number | Similarity | Unique Features |

|---|---|---|---|

| 4-Bromo-2-fluoro-5-nitrophenol | 661463-12-3 | 0.89 | Different nitro position affecting reactivity |

| 2-Bromo-3-fluoro-6-nitrophenol | 103979-08-4 | 0.88 | Variation in bromo position impacting biological activity |

| 2-Bromo-4-fluoro-5-nitrophenol | 84478-87-5 | 0.81 | Different substitution pattern on the phenolic ring |

| 4-Bromo-5-fluoro-2-nitrophenol | 1016234-87-9 | 0.80 | Altered position of fluorine affecting solubility |

These compounds share similar functional groups but differ in their specific substituent positions, which can significantly influence their chemical behavior and biological effects.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (90.91%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (90.91%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant